molecular formula C19H22N4O2S B12148401 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine

Cat. No.: B12148401
M. Wt: 370.5 g/mol
InChI Key: HRBVRFMNKXDGPZ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxyphenyl and Methylethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with methoxyphenylmethyl chloride and methylethoxyphenyl bromide in the presence of a base such as potassium carbonate.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Potassium carbonate, methoxyphenylmethyl chloride, methylethoxyphenyl bromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the aromatic groups play a crucial role in binding to the target sites, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar structural features but lacking the methoxyphenyl and methylethoxyphenyl groups.

    5-Phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group, used in various chemical and biological applications.

    3-Methylthio-1,2,4-triazole: A triazole derivative with a methylthio group, known for its unique chemical properties.

Uniqueness

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine is unique due to the presence of both methoxyphenyl and methylethoxyphenyl groups, which enhance its chemical reactivity and potential biological activities. These groups also contribute to its distinct physicochemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H22N4O2S/c1-13(2)25-17-6-4-5-15(11-17)18-21-22-19(23(18)20)26-12-14-7-9-16(24-3)10-8-14/h4-11,13H,12,20H2,1-3H3

InChI Key

HRBVRFMNKXDGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC

Origin of Product

United States

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